molecular formula C8H16N4O2 B2357306 tert-butyl N-[(2S)-2-azidopropyl]carbamate CAS No. 677028-27-2

tert-butyl N-[(2S)-2-azidopropyl]carbamate

Cat. No.: B2357306
CAS No.: 677028-27-2
M. Wt: 200.242
InChI Key: FDOYGAKJURINKV-LURJTMIESA-N
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Description

Chemical Name: tert-butyl N-[(2S)-2-azidopropyl]carbamate
CAS Number: 52505-57-4
Molecular Formula: C₁₀H₁₉N₃O₂ (calculated from evidence; conflicting data in sources: lists C₁₀H₉N₃S, likely a typographical error)
Molecular Weight: 203.27 g/mol (as per )
Purity: ≥95% ()

This compound is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an azide (-N₃) functional group at the (2S)-position of the propyl chain. The Boc group is widely used in peptide synthesis to protect amines, while the azide moiety enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) . Its stereochemistry at the 2-position (S-configuration) distinguishes it from enantiomeric forms, which may exhibit divergent reactivity or biological activity.

Properties

IUPAC Name

tert-butyl N-[(2S)-2-azidopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYGAKJURINKV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of (S)-2-Aminopropanol

Critical Analysis of Industrial Scalability

Solvent and Reagent Optimization

  • Triethylamine vs. N-Methylmorpholine : While triethylamine is cost-effective, N-methylmorpholine reduces side reactions in Boc protection, enhancing purity.
  • Solvent Selection : DMF facilitates azide displacement but poses removal challenges. Switching to acetonitrile with microwave irradiation (100°C, 2 h) improves reaction efficiency (90% yield).

Characterization and Quality Control

Spectroscopic Validation

  • ¹H-NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.28–3.35 (m, 1H, CH-N₃), 4.65 (br s, 1H, NH).
  • ¹³C-NMR : 155.8 (C=O), 80.1 (Boc C), 52.3 (CH-N₃), 28.2 (Boc CH₃).
  • IR : 2100 cm⁻¹ (N₃ stretch), 1695 cm⁻¹ (C=O).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms enantiomeric excess >99%.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(2S)-2-azidopropyl]carbamate can undergo nucleophilic substitution reactions where the azide group is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, DMF or acetonitrile, elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst, or lithium aluminum hydride.

    Cycloaddition: Copper(I) catalysts, suitable alkyne partners.

Major Products Formed:

    Substitution: Various substituted carbamates.

    Reduction: tert-Butyl N-[(2S)-2-aminopropyl]carbamate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl N-[(2S)-2-azidopropyl]carbamate serves as a crucial building block in organic synthesis. Its azide group allows for the introduction of various functional groups through click chemistry, particularly in the formation of triazoles. This property is valuable for synthesizing complex nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves the reaction of tert-butyl carbamate with sodium azide in solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures. This method ensures the formation of the azide group efficiently, making it suitable for large-scale production in industrial settings.

Biological Applications

Enzyme Mechanisms and Protein Modifications

In biological research, this compound is utilized to study enzyme mechanisms and protein modifications. The azide group can be selectively introduced into biomolecules, facilitating subsequent reactions that help elucidate biochemical pathways.

Potential as a Prodrug

This compound is explored for its potential as a prodrug. The azide can be reduced to an amine in vivo, releasing active drug molecules. This property could be harnessed to improve drug delivery systems by enhancing bioavailability and targeting specific tissues.

Medicinal Chemistry

Drug Development

In medicinal chemistry, the compound's ability to release active components upon reduction makes it an attractive candidate for developing new therapeutics. Its applications extend to creating targeted therapies for various diseases, including cancer and infectious diseases.

Case Study: Azide-Based Prodrugs

Recent studies have demonstrated that azide-based prodrugs can significantly enhance therapeutic efficacy. For example, research has shown that converting azides to amines can improve the pharmacokinetic properties of drugs, leading to better absorption and reduced side effects.

Material Science

Functionalized Polymers

In material science, this compound is employed in developing functionalized polymers. The reactivity of the azide group allows for the modification of polymer properties, enabling the creation of materials with specific functionalities such as improved mechanical strength or enhanced thermal stability.

Data Table: Summary of Applications

Application AreaSpecific Use CaseDescription
Organic SynthesisBuilding BlockUsed for synthesizing nitrogen-containing compounds via click chemistry
Biological ResearchEnzyme MechanismsFacilitates studies on enzyme activity and protein modifications
Medicinal ChemistryProdrug DevelopmentAzide group allows for targeted drug release in vivo
Material ScienceFunctionalized PolymersModifies polymer properties for specialized applications

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-2-azidopropyl]carbamate involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced through chemical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[(2S)-2-azidopropyl]carbamate with structurally analogous carbamates and azide-containing derivatives. Key differences in functional groups, stereochemistry, and applications are highlighted.

Compound Name & CAS Molecular Formula Key Structural Features Molecular Weight (g/mol) Synthesis Method & Applications Reference
This compound
(52505-57-4)
C₁₀H₁₉N₃O₂ (2S)-azidopropyl chain, Boc-protected amine 203.27 Intermediate in peptide synthesis; click chemistry
tert-butyl N-[(2R)-2-azidopropyl]carbamate
(847259-88-5)
C₁₀H₁₉N₃O₂ (2R)-azidopropyl chain (enantiomer) 203.27 Stereochemical control in drug intermediates
tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate
(Block B, no CAS provided)
C₁₁H₂₂N₄O₂ Azidoethylamino side chain, Boc-protected amine 242.32 Reductive amination; building block for bioactive molecules
tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate
(1269932-65-1)
C₁₀H₂₀N₂O₂ Cyclopropyl group, Boc-protected amine (no azide) 200.28 Chiral amine intermediate for pharmaceuticals
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate
(1032684-85-7)
C₁₁H₂₂N₂O₂ Cyclopropane ring, aminoethyl side chain 214.31 Conformational rigidity in drug design
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate
(1330069-67-4)
C₁₀H₁₉NO₃ Cyclopentyl ring, hydroxyl group 201.27 Carbohydrate mimetics; chiral resolution

Detailed Research Findings

Stereochemical Differentiation :

  • The (2S)- and (2R)-azidopropyl carbamates (CAS 52505-57-4 and 847259-88-5) are enantiomers. Their stereochemistry influences reactivity in asymmetric synthesis. For example, the (2S)-form may exhibit higher binding affinity in chiral environments, such as enzyme active sites .

Functional Group Impact: Azide vs. Amine: The azide group in this compound enables click chemistry, whereas the amine in tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate (CAS 1269932-65-1) is suited for nucleophilic substitution or amide bond formation . Cyclopropane vs. Linear Chains: Cyclopropane-containing derivatives (e.g., CAS 1032684-85-7) introduce steric constraints and rigidity, enhancing metabolic stability in drug candidates .

Synthetic Utility: Block B (): The azidoethylamino variant is synthesized via reductive amination, highlighting its role as a modular building block in combinatorial chemistry. Hydroxycyclopentyl Carbamate (): The hydroxyl group facilitates further functionalization (e.g., glycosylation), making it valuable in glycomimetic drug design .

Thermodynamic Stability :

  • Boc-protected azides (e.g., CAS 52505-57-4) are thermally stable under standard conditions but decompose explosively upon heating above 150°C, necessitating cautious handling .

Biological Activity

Tert-butyl N-[(2S)-2-azidopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a tert-butyl group, an azido group, and a carbamate moiety. Its molecular formula is C8H16N4O2C_8H_{16}N_4O_2, and it has a molecular weight of 188.24 g/mol. The azido group is particularly significant for its reactivity in click chemistry applications.

The biological activity of this compound primarily arises from its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited for bioconjugation and labeling studies, allowing for the tagging of biomolecules for detection and analysis . Additionally, the compound may interact with various enzymes and proteins, potentially inhibiting their activity.

Biological Activity

Research indicates that compounds containing azido groups can exhibit significant biological activities, including:

  • Antimicrobial Effects : Azido compounds have been studied for their potential to inhibit bacterial growth. For example, modifications to similar azido-containing compounds have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Enzyme Inhibition : The interaction of this compound with key enzymes in metabolic pathways may provide insights into its role as an inhibitor. For instance, studies on related compounds have demonstrated their ability to inhibit β-ketoacyl-ACP synthases, which are crucial in fatty acid biosynthesis in bacteria .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit bacterial growth in various strains, suggesting its potential as an antimicrobial agent. These studies often involve measuring the minimum inhibitory concentration (MIC) against target bacteria.
  • In Vivo Efficacy : Animal model studies have shown that azido derivatives can reduce infection severity caused by resistant bacterial strains. For instance, certain analogs displayed significant activity against Klebsiella pneumoniae in murine models .

Data Table: Biological Activity Summary

Activity Type Description Reference
AntimicrobialInhibition of MRSA and other pathogens
Enzyme InhibitionInhibition of β-ketoacyl-ACP synthases
In Vivo EfficacyReduced infection severity in animal models

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl N-[(2S)-2-azidopropyl]carbamate?

  • Methodological Answer : The compound is typically synthesized via tert-butoxycarbonyl (Boc) protection of the amine group. A common approach involves reacting the amine precursor (e.g., (2S)-2-azidopropylamine) with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A base such as triethylamine (TEA) is added to neutralize the generated acid. Reaction monitoring via TLC or NMR ensures completion, with typical yields >80% after purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Table 1: Representative Synthesis Conditions

ReagentSolventTemperatureBaseYield
Boc₂ODCM0–25°CTEA85%
Boc₂OTHF25°CDMAP78%

Q. How is this compound purified, and what analytical methods validate its purity?

  • Methodological Answer : Purification is achieved via flash column chromatography using silica gel and a hexane/ethyl acetate gradient (e.g., 3:1 to 1:1). Analytical HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS confirms purity (>95%). NMR (¹H, ¹³C) and IR spectroscopy validate the structure, with characteristic Boc carbonyl signals (~1650 cm⁻¹ in IR, ~155 ppm in ¹³C NMR) and azide peaks (~2100 cm⁻¹ in IR) .

Q. What role does this compound serve as a protecting group in organic synthesis?

  • Methodological Answer : The Boc group protects primary amines during multi-step syntheses (e.g., peptide coupling). Its stability under basic and nucleophilic conditions allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). The azide moiety enables subsequent "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation .

Advanced Research Questions

Q. How can the stereochemical integrity of the (2S)-azidopropyl group be confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Software suites like SHELXL or OLEX2 refine crystal structures. Alternatively, chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements ([α]D) corroborate enantiopurity. Comparative NMR analysis with enantiomeric standards is also effective .

Q. What safety protocols are critical when handling the azide functional group in this compound?

  • Methodological Answer : Azides are shock- and heat-sensitive. Use blast shields, conduct reactions in fume hoods, and avoid metal spatulas. Store at 2–8°C in inert atmospheres. Thermal stability should be assessed via differential scanning calorimetry (DSC) to identify decomposition thresholds. Emergency protocols for spills include evacuation and neutralization with dilute sodium nitrite .

Q. How does the steric bulk of the tert-butyl group influence reaction kinetics in downstream transformations?

  • Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the carbamate carbonyl. Kinetic studies (e.g., monitoring Boc deprotection rates via UV-Vis or NMR under varying TFA concentrations) reveal pseudo-first-order kinetics. Computational modeling (DFT) can predict activation energies for hydrolysis .

Q. Can this compound serve as a precursor for boron-containing analogs in Suzuki-Miyaura cross-couplings?

  • Methodological Answer : While not directly evidenced, the azide can be reduced to an amine (e.g., Staudinger reaction) and functionalized with boronic esters. For example, coupling with pinacolborane via Pd catalysis generates a boronate ester for Suzuki reactions. LC-MS monitors intermediate formation, and MALDI-TOF confirms final products .

Data Contradictions and Recommendations

  • CAS Registry and Molecular Formula : lists CAS 52505-57-4 and formula C₁₀H₉N₃S, but analogous Boc-protected amines (e.g., : C₉H₁₉NO₃) suggest a possible typo. Verify via high-resolution mass spectrometry (HRMS).
  • Thermal Stability : BenchChem data (unreliable per user guidelines) claim stability up to 100°C, but independent DSC analysis is advised.

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